2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C7H6N2O2S . It is a solid substance and is part of a promising class of anti-tuberculosis agents known as imidazo[2,1-b]thiazole-5-carboxamides (ITAs) .
Synthesis Analysis
The synthesis of this compound involves the reaction of “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid” (CAS #: 1007875-19-5, 1.17 g, 5.9 mmol) and “(3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine” (CAS #: 1897429-40-1, 2.29 g, 7.2 mmol) dissolved in dry CH3CN. EDC-HCl (1.38 g, 7.2 mmol) and 4-(dimethylamino)pyridine (DMAP, 965 mg, 7.2 mmol) were added .Molecular Structure Analysis
The molecular structure of “2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid” is represented by the SMILES stringO=C(O)C1=C(C)N=C2N1C=CS2
. The InChI key for this compound is VSQMBZXCDDTZAF-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound is part of the ITAs, which have shown potent activity in vitro . The compound has been used in reactions with other substances to create new compounds with potential anti-tuberculosis properties .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 182.20 . The compound’s CAS Number is 77628-51-4 .Scientific Research Applications
Anticancer Research
2,6-Dimethylimidazo[2,1-B]thiazole derivatives have been explored for their potential in anticancer treatments. A study by Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of this compound, finding some derivatives showed significant cytotoxicity against ovarian cancer cell lines, indicating potential for cancer treatment applications (Terzioğlu & Gürsoy, 2003). Additionally, Andreani et al. (2005) developed derivatives that blocked colon adenocarcinoma cells in mitosis, further supporting its potential in cancer therapy (Andreani et al., 2005).
Chemical Properties and Synthesis
The study of the chemical properties and synthesis of imidazo[2,1-b]-1,3,4-thiadiazole systems, closely related to 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid, has been extensive. Schenetti et al. (1980) analyzed its crystal structure and protonation, providing insights into its molecular properties (Schenetti et al., 1980). Moreover, the synthesis of new functionalized imidazo[2,1‐b]thiazoles has been investigated by Peterlin-Mašič et al. (2000), contributing to the understanding of its chemical versatility (Peterlin-Mašič et al., 2000).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial potential of imidazo[2,1-b]thiazole derivatives has also been a focus of research. Atta et al. (2011) synthesized novel imidazo[2,1-b]-1,3,4-thiadiazoles with some demonstrating activity against various microorganisms, suggesting their potential in antimicrobial applications (Atta et al., 2011).
Herbicidal Applications
Research into the herbicidal applications of imidazo[2,1-b]thiazoles has been conducted by Andreani et al. (1996). They synthesized several derivatives and tested them for pre- and post-emergence herbicidal activities, finding moderate activity in some compounds (Andreani et al., 1996).
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex . This complex is critical for the electron transport chain, which is essential for the energy production in cells .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The affected pathway is the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane . The disruption of this pathway leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Pharmacokinetics
The compound has been shown to have good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . It was tolerable at >500 mg/kg in mice . These properties suggest that the compound has good bioavailability and stability in the body .
Result of Action
The inhibition of the electron transport chain by the compound leads to a decrease in energy production within the cell . This can lead to cell death, particularly in cells that have high energy demands . In the context of tuberculosis, this results in the death of the mycobacteria, leading to a decrease in infection .
Safety and Hazards
properties
IUPAC Name |
2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-3-10-6(7(11)12)5(2)9-8(10)13-4/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYMQVGKKHMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007875-19-5 |
Source
|
Record name | 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.